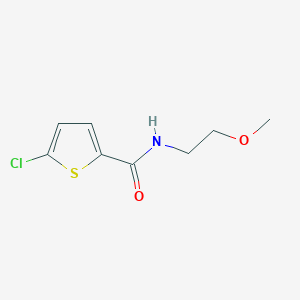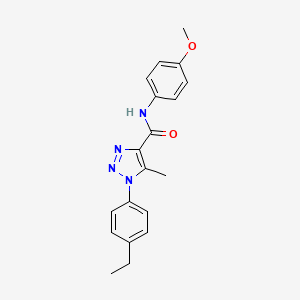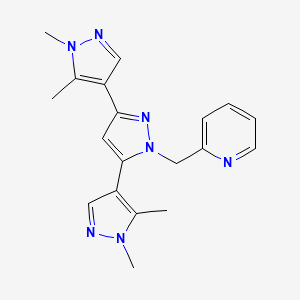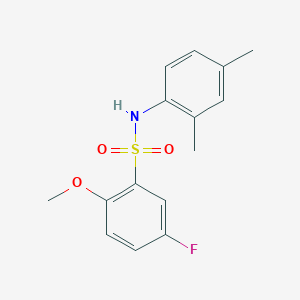
5-chloro-N-(2-methoxyethyl)-2-thiophenecarboxamide
描述
5-chloro-N-(2-methoxyethyl)-2-thiophenecarboxamide, also known as C646, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound is a potent and selective inhibitor of histone acetyltransferases (HATs), specifically the p300 and CBP proteins. HATs are enzymes that add acetyl groups to histone proteins, which can regulate gene expression and chromatin structure. Inhibition of HATs by C646 has been shown to have anti-cancer effects, making it a promising candidate for cancer therapy.
作用机制
5-chloro-N-(2-methoxyethyl)-2-thiophenecarboxamide inhibits the activity of p300 and CBP proteins by binding to a specific pocket in their catalytic domain. This prevents the enzymes from acetylating histone proteins, leading to changes in gene expression and chromatin structure. The inhibition of p300 and CBP by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the expression of inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages. In addition, this compound has been shown to inhibit the activity of the transcription factor NF-kappaB, which is involved in the regulation of immune and inflammatory responses.
实验室实验的优点和局限性
One advantage of using 5-chloro-N-(2-methoxyethyl)-2-thiophenecarboxamide in lab experiments is its high selectivity for p300 and CBP proteins. This allows researchers to specifically target these enzymes without affecting other HATs or histone-modifying enzymes. However, one limitation of using this compound is its relatively low potency compared to other HAT inhibitors. This may require the use of higher concentrations of this compound in experiments, which could lead to non-specific effects.
未来方向
There are several future directions for the study of 5-chloro-N-(2-methoxyethyl)-2-thiophenecarboxamide and its potential as a cancer therapy. One direction is the development of more potent and selective HAT inhibitors based on the structure of this compound. Another direction is the investigation of the role of p300 and CBP in other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, the combination of this compound with other cancer therapies, such as immunotherapy and targeted therapy, could lead to improved outcomes for cancer patients.
科学研究应用
5-chloro-N-(2-methoxyethyl)-2-thiophenecarboxamide has been extensively studied in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
5-chloro-N-(2-methoxyethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-12-5-4-10-8(11)6-2-3-7(9)13-6/h2-3H,4-5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGGVSSVZJTOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{4-[4-(pentafluorobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4684653.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4684661.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(2-ethoxyethoxy)benzamide](/img/structure/B4684662.png)
![3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[(2-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4684669.png)
![1-(2-phenylethyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4684677.png)

![2-methoxyethyl 6-bromo-2-methyl-5-[(4-vinylbenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B4684706.png)


![methyl ({5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4684731.png)
![3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-2-cyano-N-(4-fluorobenzyl)acrylamide](/img/structure/B4684742.png)
![1-[(3-methylbenzyl)sulfonyl]indoline](/img/structure/B4684745.png)
![3-[(4-bromo-3-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B4684752.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4684758.png)